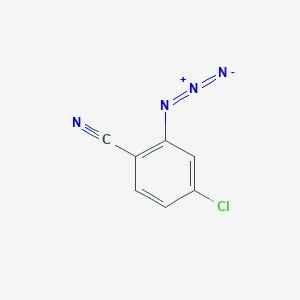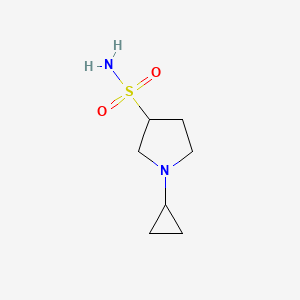![molecular formula C8H12Cl2N4 B13637535 2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13637535.png)
2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications. The compound’s structure features a pyrazolo[1,5-b]pyridazine core, which is a fused heterocyclic system, and an ethan-1-amine side chain, making it a versatile molecule for various chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride typically involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to the pharmacologically active pyrazolo[1,5-a]pyridazinones. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cycloaddition and condensation processes.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to obtain the dihydrochloride salt in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridazines, which can be further functionalized for specific applications in medicinal chemistry.
Applications De Recherche Scientifique
2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
Mécanisme D'action
The mechanism of action of 2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDK2/cyclin A2, the compound disrupts the cell cycle progression, particularly at the G1-S transition, leading to the initiation of DNA synthesis and modulation of G2 progression . This inhibition results in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogues and have shown significant biological activities, including antitrypanosomal and anticancer properties.
Pyrazolo[5,1-c]triazines: Known for their antimicrobial and anti-inflammatory activities.
Thieno[2,3-b]pyridines: Exhibiting various pharmacological activities, including enzyme inhibition and receptor modulation.
Uniqueness
2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride stands out due to its specific inhibition of CDK2/cyclin A2, which is not commonly observed in other similar compounds. This unique mechanism of action makes it a valuable compound for targeted cancer therapy research.
Propriétés
Formule moléculaire |
C8H12Cl2N4 |
|---|---|
Poids moléculaire |
235.11 g/mol |
Nom IUPAC |
2-pyrazolo[1,5-b]pyridazin-3-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C8H10N4.2ClH/c9-4-3-7-6-11-12-8(7)2-1-5-10-12;;/h1-2,5-6H,3-4,9H2;2*1H |
Clé InChI |
UOVUWDBEPMTJSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=NN2N=C1)CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine](/img/structure/B13637465.png)

![(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid](/img/structure/B13637477.png)
![2-(1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13637484.png)


![Methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate](/img/structure/B13637496.png)
![ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13637509.png)
![3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13637513.png)




